molecular formula C10H11N B12968651 3-Ethynyl-5-isopropylpyridine

3-Ethynyl-5-isopropylpyridine

Cat. No.: B12968651
M. Wt: 145.20 g/mol
InChI Key: XWHDUCLGEZJOLF-UHFFFAOYSA-N
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Description

3-Ethynyl-5-isopropylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with an ethynyl group at the third position and an isopropyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-5-isopropylpyridine can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the catalytic alkylation of pyridine with methanol and dimethyl ether under high-pressure conditions can yield 3-isopropylpyridine . Subsequently, the ethynylation of 3-isopropylpyridine can be performed using ethynylating agents such as acetylene or its derivatives under suitable conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is a common method for synthesizing this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-5-isopropylpyridine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using catalysts like palladium on carbon can reduce the pyridine ring.

    Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Ethynyl-5-isopropylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethynyl-5-isopropylpyridine involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the pyridine ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Ethynyl-5-isopropylpyridine is unique due to the presence of both ethynyl and isopropyl groups on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

3-ethynyl-5-propan-2-ylpyridine

InChI

InChI=1S/C10H11N/c1-4-9-5-10(8(2)3)7-11-6-9/h1,5-8H,2-3H3

InChI Key

XWHDUCLGEZJOLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=CC(=C1)C#C

Origin of Product

United States

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